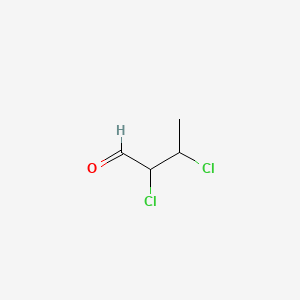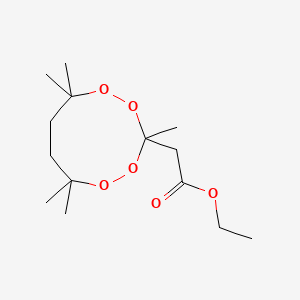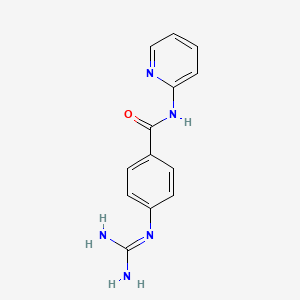
4-Carbamimidamido-N-(2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidamido-N-(2-pyridinyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and eco-friendly processes.
Another method involves the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . This approach demonstrates good efficiency under optimal conditions, with the catalyst being reusable without significant loss of activity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. The use of solid acid catalysts and metal-organic frameworks provides a viable pathway for large-scale production, ensuring high yields and minimal environmental impact.
化学反应分析
Types of Reactions
4-Carbamimidamido-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
科学研究应用
4-Carbamimidamido-N-(2-pyridinyl)benzamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-Carbamimidamido-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)-benzamides: These compounds share a similar structure and exhibit comparable chemical properties.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds are designed for pesticidal and fungicidal activities.
Uniqueness
4-Carbamimidamido-N-(2-pyridinyl)benzamide stands out due to its unique combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C13H13N5O |
|---|---|
分子量 |
255.28 g/mol |
IUPAC 名称 |
4-(diaminomethylideneamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N5O/c14-13(15)17-10-6-4-9(5-7-10)12(19)18-11-3-1-2-8-16-11/h1-8H,(H4,14,15,17)(H,16,18,19) |
InChI 键 |
CFLCTNCJJAYXJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)

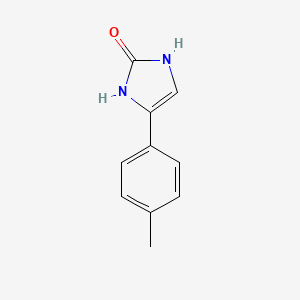
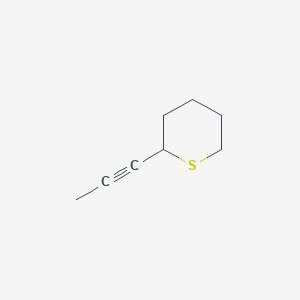
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
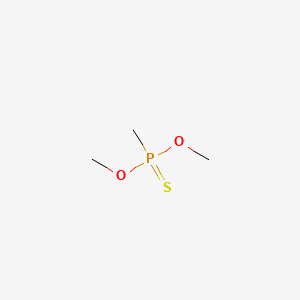
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
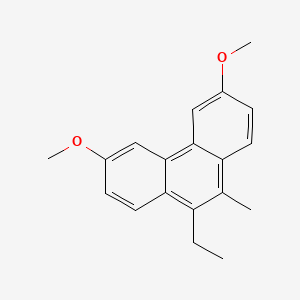
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

